molecular formula C17H19NO3 B11296806 3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11296806
M. Wt: 285.34 g/mol
InChI Key: QIERKVHLFMACIS-UHFFFAOYSA-N
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Description

3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system that includes a cyclopentane ring, a chromene ring, and an oxazine ring. The presence of these rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromene Ring: This step involves the cyclization of a suitable precursor, such as a substituted phenol, with an aldehyde or ketone under acidic or basic conditions.

    Formation of the Oxazine Ring: The chromene intermediate is then reacted with an amine and a suitable oxidizing agent to form the oxazine ring.

    Formation of the Cyclopentane Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as a Grignard reagent or an organolithium compound, to form the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Common techniques used in industrial production include:

    Catalysis: The use of catalysts to increase the reaction rate and selectivity.

    Continuous Flow Chemistry: The use of continuous flow reactors to improve reaction efficiency and scalability.

    Purification Techniques: The use of advanced purification techniques, such as chromatography and crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different atoms or groups replacing the original atoms or groups.

Scientific Research Applications

3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interaction with Receptors: The compound may interact with specific receptors on the surface of cells, modulating their activity and affecting cellular signaling pathways.

    Modulation of Gene Expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but different substituents, leading to different chemical and physical properties.

    Other Heterocyclic Compounds: Compounds with similar ring structures, such as chromenes, oxazines, and cyclopentanes, can be compared based on their chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific ring structure and the presence of multiple functional groups, which impart unique chemical and physical properties to the compound.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-propyl-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C17H19NO3/c1-2-8-18-9-14-15(20-10-18)7-6-12-11-4-3-5-13(11)17(19)21-16(12)14/h6-7H,2-5,8-10H2,1H3

InChI Key

QIERKVHLFMACIS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)OC1

Origin of Product

United States

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